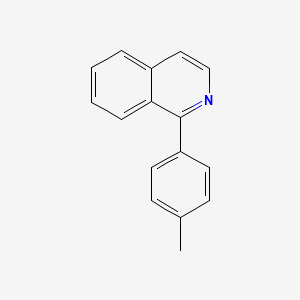










|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5](B(O)O)=[CH:4][CH:3]=1.Cl[C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14][N:13]=1.C1(C)C=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(O)C>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:12]2[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH:15]=[CH:14][N:13]=2)=[CH:4][CH:3]=1 |f:3.4.5,6.7.8.9.10|
|


|
Name
|
|
|
Quantity
|
3.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
4.09 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0.98 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
12.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
Thereafter, reflux
|
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction product was cooled
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted by addition of cold water and toluene
|
|
Type
|
WASH
|
|
Details
|
The organic layer washed with saline water
|
|
Type
|
CUSTOM
|
|
Details
|
dried on magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
followed by removal of the solvent under a reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to provide
|
|
Type
|
CUSTOM
|
|
Details
|
dry solid The residue
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by silica gel column chromatography (eluent: chloroform/methanol=10/1)
|


Reaction Time |
8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(C=C1)C1=NC=CC2=CC=CC=C12
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.8 g | |
| YIELD: PERCENTYIELD | 51.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 51.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |